An In-Depth Technical Guide to trans-3-Trifluoromethyl-cyclohexylamine Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to trans-3-Trifluoromethyl-cyclohexylamine Hydrochloride: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of Fluorinated Scaffolds
In modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization.[1][2] The trifluoromethyl (CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] When appended to a conformationally defined framework like a cyclohexane ring, it creates a powerful building block for probing complex biological targets.
This guide provides a comprehensive technical overview of trans-3-Trifluoromethyl-cyclohexylamine Hydrochloride, a key synthetic intermediate valued by medicinal chemists and researchers. We will move beyond a simple recitation of data to explore the causality behind its properties, the logic of its synthesis, and its practical application. The cyclohexylamine scaffold provides a rigid, three-dimensional structure, while the trans stereochemistry offers specific spatial orientation for the amine and trifluoromethyl groups. The CF3 group itself enhances metabolic stability, modulates lipophilicity, and can serve as a bioisostere for other chemical groups like chlorine or methyl.[1][3] This combination makes the title compound a valuable asset in developing novel therapeutics and agrochemicals.[3]
Physicochemical and Structural Properties
The hydrochloride salt of trans-3-Trifluoromethyl-cyclohexylamine exists as a stable, crystalline solid, which is advantageous for handling, purification, and storage compared to the freebase amine.[4][5] The key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | trans-3-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | [4] |
| CAS Number | 764594-44-7 (trans-free base) | [6] |
| 951627-67-1 (HCl salt, isomer mixture) | [7] | |
| Molecular Formula | C₇H₁₃ClF₃N | [4][5] |
| Molecular Weight | 203.63 g/mol | [4][5] |
| Appearance | White to off-white solid, powder, or crystals | [4][5] |
| Purity | Typically ≥95-98% (by GC or NMR) | [4][7] |
| InChIKey | RCSIEAABDZVSPX-UHFFFAOYSA-N (isomer mixture) | [7] |
The structural integrity of this molecule is central to its function. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. In the trans isomer, the amine and trifluoromethyl groups are positioned on opposite faces of the ring. This results in one group being axial and the other equatorial, or, in a ring-flip conformation, vice-versa. The energetic preference for the bulky trifluoromethyl group to occupy an equatorial position often dictates the dominant conformation, thereby presenting the amine group in a predictable axial orientation for interaction with biological targets.
Synthesis and Purification: A Strategic Approach
While numerous proprietary methods exist, a robust and logical public-domain strategy for the synthesis of trans-3-Trifluoromethyl-cyclohexylamine HCl involves the stereoselective reduction of an oxime precursor. This approach provides a reliable pathway to the desired amine, which can then be isolated as its hydrochloride salt.
Generalized Synthetic Workflow
The following diagram outlines a common and effective synthetic sequence. The key strategic steps involve the formation of a cyclohexanone oxime, followed by a stereocontrolled reduction that favors the trans product, and concluding with purification via salt formation.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol (Illustrative)
This protocol is a representative, self-validating methodology. Each step includes checkpoints for ensuring the reaction is proceeding as expected.
Step 1: Oxime Formation
-
To a solution of 3-(Trifluoromethyl)cyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude oxime, which can be used directly in the next step.
Causality: The use of sodium acetate as a base is crucial to liberate free hydroxylamine from its hydrochloride salt, enabling it to act as a nucleophile and condense with the ketone.
Step 2: Diastereoselective Reduction
-
In a flask equipped for reflux, dissolve the crude 3-(Trifluoromethyl)cyclohexanone oxime (1.0 eq) in n-propanol.
-
Carefully add metallic sodium (10-15 eq) in small portions at a rate that maintains a steady reflux.
-
After the sodium is fully consumed, the reaction should be complete (monitor by TLC/GC).
-
Carefully quench the reaction by the slow addition of water, followed by acidification with concentrated HCl.
-
Wash the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with 50% NaOH until pH > 12, then extract the product with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate carefully to yield the crude amine mixture.
Trustworthiness: This dissolving metal reduction (Bouveault-Blanc reduction) often favors the thermodynamically more stable trans isomer, where the two substituents can adopt an equatorial position in the transition state, thus providing a degree of inherent stereoselectivity.
Step 3: Purification and Salt Formation
-
The crude cis/trans amine mixture can be separated using column chromatography on silica gel.
-
Alternatively, the trans isomer can often be selectively crystallized as a salt. Dissolve the crude amine in a minimal amount of isopropanol.
-
Slowly add a solution of HCl in diethyl ether or isopropanol while stirring.
-
The hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize yield.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure trans-3-Trifluoromethyl-cyclohexylamine Hydrochloride.[7]
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum will be complex due to extensive spin-spin coupling in the cyclohexane ring. Key diagnostic signals include the protons on the carbon bearing the amine (C1) and the trifluoromethyl group (C3). The C1 proton's chemical shift and, crucially, its coupling constants to adjacent protons can help confirm the trans stereochemistry. A large trans-diaxial coupling constant (J ≈ 10-13 Hz) would be expected if the C1 proton is axial.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon attached to the CF3 group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF3 group.[8] Its chemical shift provides confirmation of the electronic environment.[8]
4.2 Infrared (IR) Spectroscopy The IR spectrum provides a functional group fingerprint. Key expected absorption bands include:
-
~2800-3100 cm⁻¹: Broad and strong absorptions corresponding to the N-H stretches of the ammonium (R-NH₃⁺) group.
-
~2850-2950 cm⁻¹: C-H stretching vibrations of the cyclohexane ring.
-
~1050-1250 cm⁻¹: Very strong and characteristic C-F stretching vibrations from the trifluoromethyl group.[8]
4.3 Mass Spectrometry (MS) Analysis is typically performed on the free base. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Expected [M+H]⁺ for C₇H₁₂F₃N: 168.0949
-
The fragmentation pattern would likely involve the loss of the CF3 group or cleavage of the cyclohexane ring.
Applications in Research and Drug Development
The title compound is not an active pharmaceutical ingredient itself but rather a high-value building block.[3] Its utility stems from the predictable influence of the trifluoromethyl group on molecular properties.
-
Metabolic Blocking: The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation (e.g., P450-mediated oxidation).[1] Placing it at a potential site of metabolism can significantly increase a drug candidate's half-life.[1]
-
Lipophilicity and Permeability Modulation: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1][3] This property is critical for oral bioavailability and CNS-targeted drugs.
-
Binding Affinity Enhancement: The strong electron-withdrawing nature of the CF3 group can alter the pKa of the nearby amine and influence non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) within a receptor's binding pocket, potentially increasing binding affinity and selectivity.[2]
Examples of approved drugs containing the trifluoromethyl group include the antidepressant Fluoxetine and the PI3K inhibitor Alpelisib, demonstrating the proven success of this chemical moiety in medicinal chemistry.[2]
Safety, Handling, and Storage
Proper handling of trans-3-Trifluoromethyl-cyclohexylamine HCl is essential for laboratory safety. The compound is classified as a skin and eye irritant.[9][10] The free base amine is corrosive and flammable.[11][12]
| Hazard Information | Precautionary Measures |
| Signal Word: Warning or Danger | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation.[10] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| H319: Causes serious eye irritation.[10] | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H335: May cause respiratory irritation.[10] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |
| H314: Causes severe skin burns and eye damage (for free base).[7][11][12] | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Avoid generating dust.[9] Take measures to prevent the buildup of electrostatic charge.[11]
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
-
Keep the container tightly closed to prevent moisture ingress.[7][11] For long-term stability, storage at 2-8°C or under an inert atmosphere is recommended.[13]
Conclusion
trans-3-Trifluoromethyl-cyclohexylamine Hydrochloride is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined stereochemistry, coupled with the powerful electronic and metabolic-stabilizing effects of the trifluoromethyl group, provides researchers and drug development professionals with a reliable building block to construct complex molecules with enhanced pharmaceutical properties. Understanding its synthesis, characterization, and safe handling is fundamental to unlocking its full potential in the advancement of chemical and biomedical sciences.
References
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Chem-Impex. 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). [Link]
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Cischem. TCI 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture). [Link]
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MDPI. Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. [Link]
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PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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PubChemLite. 1-(aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride. [Link]
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